(R)-PFI-2 hydrochloride is a synthetic small-molecule [] classified as a dihydroquinazoline-2-one derivative []. It functions as a potent, selective, and cell-active inhibitor of the enzymatic activity of the protein SET Domain Containing (Lysine Methyltransferase) 7, more commonly known as SETD7 []. Its high selectivity for SETD7 over other similar proteins makes it a valuable tool for studying the specific roles and functions of SETD7 in various cellular processes [].
PFI-2 hydrochloride was developed by Pfizer during research aimed at identifying small molecules that could modulate methyltransferase activity. The compound's discovery involved iterative cycles of structure-guided design following initial high-throughput screening results that indicated its inhibitory potential against SETD7 .
The synthesis of PFI-2 hydrochloride involves several key steps, starting from commercially available precursors. The process typically includes:
The synthesis is characterized by specific reaction conditions including temperature control, solvent selection, and purification techniques like recrystallization and chromatography . Detailed methodologies can be found in supplementary materials accompanying research articles on PFI-2.
PFI-2 hydrochloride features a complex molecular structure that includes an isoquinoline core with various substituents that contribute to its biological activity. The specific stereochemistry at certain positions is crucial for its function as an inhibitor.
The molecular formula for PFI-2 hydrochloride is C₁₅H₁₅ClN₂O, with a molecular weight of approximately 274.75 g/mol. Its structural representation highlights functional groups essential for binding to the target enzyme .
PFI-2 hydrochloride primarily engages in reversible binding interactions with SETD7, inhibiting its methyltransferase activity. The compound competes with the natural substrate for binding sites on the enzyme.
Kinetic studies have shown that PFI-2 binds to SETD7 in a manner dependent on the presence of S-adenosylmethionine (SAM), which acts as a cofactor in methylation reactions. The inhibition constant (IC50) values indicate high potency, with values reported in nanomolar ranges .
PFI-2 hydrochloride inhibits SETD7 by binding to its active site, thereby preventing the transfer of methyl groups from SAM to histone substrates. This inhibition alters the methylation status of histones, leading to downstream effects on gene expression.
Research indicates that treatment with PFI-2 results in decreased levels of specific histone marks (e.g., H3K4me1), which are associated with active transcriptional regulation . The compound's effects have been documented in various cellular models, demonstrating its potential in manipulating epigenetic landscapes.
PFI-2 hydrochloride is typically presented as a white to off-white solid. Its solubility profile indicates good solubility in aqueous solutions, which is beneficial for biological assays.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its melting point and other thermodynamic properties can vary based on purity and formulation .
PFI-2 hydrochloride has been explored for various scientific applications:
The discovery of PFI-2 hydrochloride originated from a high-throughput screen (HTS) of 150,000 compounds, which identified a weak hit (IC₅₀ = 2.1 µM) against the epigenetic target SETD7—a lysine methyltransferase implicated in cancer and metabolic pathways. Through iterative structure-guided optimization, researchers enhanced inhibitory potency >100-fold, culminating in (R)-PFI-2 (Ki = 0.33 nM; IC₅₀ = 2.0 nM) [2] [8]. X-ray crystallography (PDB: 4JLG) revealed that (R)-PFI-2 occupies SETD7’s substrate-binding groove, forming direct contacts with catalytic residues His252 and Asp256 and the methyl donor group of the cofactor S-adenosylmethionine (SAM) [10]. This unique cofactor-dependent mechanism enables substrate-competitive inhibition without disrupting SAM binding [2] [6].
SAR studies of 29 analogues demonstrated that modifications to three regions critically impact potency:
Table 1: Key SAR Findings for (R)-PFI-2 Analogues
Modified Region | Chemical Change | Effect on SETD7 IC₅₀ |
---|---|---|
Tetrahydroisoquinoline | Fluorine removal (C8 position) | 10-fold increase |
Sulfonamide linker | Methylation of nitrogen | Complete loss of activity |
Trifluoromethylphenyl | Replacement with cyclohexyl | 100-fold decrease |
Deviations from the lead structure—such as altering the sulfonamide nitrogen or substituting the trifluoromethyl group—resulted in drastic activity loss, underscoring the molecule’s structural precision [8].
The inhibitory activity of PFI-2 is highly enantioselective. Biochemical assays showed that (R)-PFI-2 (IC₅₀ = 2.0 nM) is 500-fold more potent than its (S)-enantiomer (IC₅₀ = 1.0 µM) [2] [7]. Molecular dynamics simulations attribute this disparity to divergent binding modes:
Adaptive biasing force simulations quantified a 8.7 kcal/mol difference in the potential mean force (PMF) depth between enantiomers during dissociation, explaining the residence time advantage of (R)-PFI-2 [5]. Critically, only (R)-PFI-2 exhibits cellular target engagement, evidenced by its disruption of YAP localization in MCF7 cells at 1 µM—an effect absent with (S)-PFI-2 [2] [4].
Table 2: Biochemical and Cellular Activities of PFI-2 Enantiomers
Property | (R)-PFI-2 | (S)-PFI-2 |
---|---|---|
SETD7 IC₅₀ | 2.0 nM | 1.0 µM |
Selectivity (vs. 19 methyltransferases) | >1,000-fold | Inactive at 10 µM |
YAP nuclear translocation (MCF7 cells) | Disrupted at 1 µM | No effect |
Binding free energy (ΔG) | -42.3 kcal/mol | -33.6 kcal/mol |
To establish (R)-PFI-2 as a chemical probe, Pfizer collaborated with the Structural Genomics Consortium (SGC), which validated it against stringent criteria:
The SGC facilitated tool development, including:
Key biological insights emerged from this collaboration:
Table 3: SGC Validation Milestones for (R)-PFI-2
Parameter | Validation Outcome | Assay Type |
---|---|---|
Biochemical potency | Ki = 0.33 nM; IC₅₀ = 2.0 nM | Radioactive methylation |
Cellular target engagement | Endogenous SETD7 inhibition (MCF7 cells) | Chemoproteomics |
Phenotypic concordance | Matched Setd7-/- in Hippo pathway | Gene expression (qPCR) |
Probe accessibility | Available via SGC partners (Tocris, Abcam) | N/A |
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